![molecular formula C12H17Cl2NO B14492503 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol CAS No. 64922-36-7](/img/structure/B14492503.png)
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and a tert-butyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichlorophenol with tert-butyl(methyl)amine in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a phenol group.
tert-Butyl 2-(methylamino)ethylcarbamate: Contains a carbamate group instead of a phenol group.
Uniqueness
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol is unique due to the presence of both tert-butyl(methyl)amino and dichlorophenol groups.
Properties
CAS No. |
64922-36-7 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
2-[[tert-butyl(methyl)amino]methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15(4)7-8-5-9(13)6-10(14)11(8)16/h5-6,16H,7H2,1-4H3 |
InChI Key |
MERVQZXYIFFVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)CC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
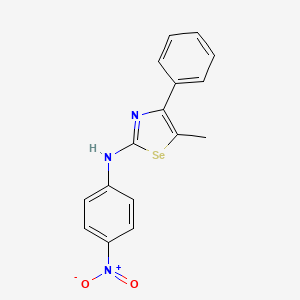
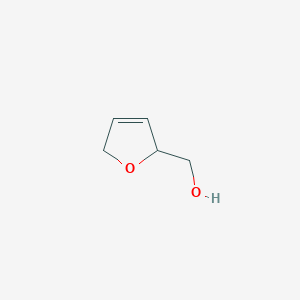
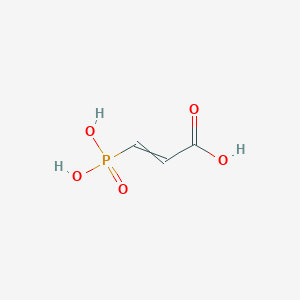

![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)
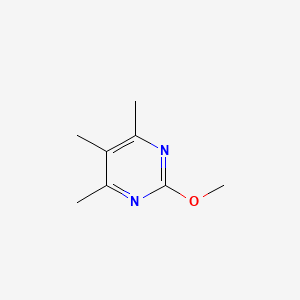
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
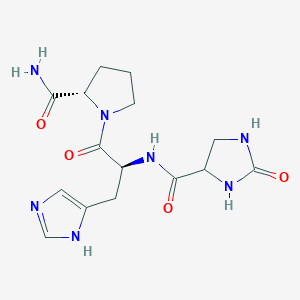
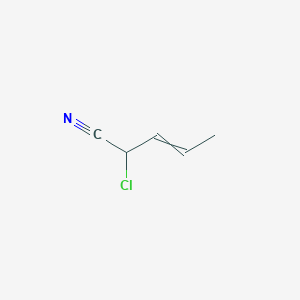
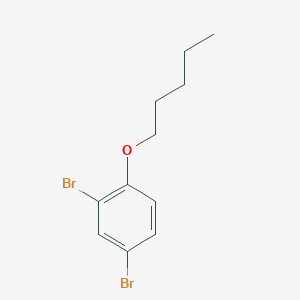
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
